6-Chloro-2,9-dimethyl-9H-purine 6-Chloro-2,9-dimethyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 40423-36-7
VCID: VC8377648
InChI: InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3
SMILES: CC1=NC2=C(C(=N1)Cl)N=CN2C
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol

6-Chloro-2,9-dimethyl-9H-purine

CAS No.: 40423-36-7

Cat. No.: VC8377648

Molecular Formula: C7H7ClN4

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2,9-dimethyl-9H-purine - 40423-36-7

CAS No. 40423-36-7
Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
IUPAC Name 6-chloro-2,9-dimethylpurine
Standard InChI InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3
Standard InChI Key SKTPMBONYIWPAC-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=N1)Cl)N=CN2C
Canonical SMILES CC1=NC2=C(C(=N1)Cl)N=CN2C

Chemical Identity and Structural Features

Molecular Architecture

6-Chloro-2,9-dimethyl-9H-purine belongs to the purine family, a class of heterocyclic aromatic organic compounds comprising fused pyrimidine and imidazole rings. The compound’s systematic name reflects its substitution pattern:

  • 6-Chloro: A chlorine atom at the 6th position of the purine ring.

  • 2,9-Dimethyl: Methyl groups at the 2nd and 9th positions .

The purine scaffold is planar, with the methyl groups introducing steric effects that influence reactivity. The chlorine atom at C6 enhances electrophilic susceptibility, making the compound amenable to nucleophilic substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H7ClN4\text{C}_7\text{H}_7\text{ClN}_4
Molecular Weight182.61 g/mol
CAS Number40423-36-7
MDL NumberMFCD22207477

Tautomerism and Electronic Effects

Purines exhibit tautomerism due to the mobility of hydrogen atoms on nitrogen centers. In 6-Chloro-2,9-dimethyl-9H-purine, the methyl groups at N9 lock the tautomeric form, stabilizing the 9H configuration . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that electron-withdrawing substituents (e.g., Cl at C6) reduce electron density at adjacent positions, directing regioselectivity in alkylation and arylation reactions .

Synthesis and Synthetic Modifications

Displacement Reactions

The chlorine atom at C6 serves as a leaving group, enabling nucleophilic displacement with amines, alkoxides, or thiols. For instance, 6-chloro-2-methoxy-9-methyl-9H-purine undergoes substitution with ammonia to yield 6-amino derivatives . Such reactivity underscores the compound’s utility as a precursor to functionally diverse purine analogs.

Table 2: Representative Synthetic Pathways for Purine Derivatives

Reaction TypeReagents/ConditionsProductReference
N9-AlkylationSnCl₄, BSA, alkyl halides, 80°C9-Alkyl-6-chloropurines
C6 SubstitutionNH₃, EtOH, reflux6-Aminopurines
SupplierLocationProduct PortfolioAdvantage
Hangzhou MolCore BioPharmatechChina49,734 compounds58
Wuhan Yuxiang Medical TechnologyChina4,662 compounds58

Data indicate limited availability outside specialized chemical providers, reflecting the compound’s niche applications .

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

The position and nature of substituents significantly alter purine reactivity:

  • 6-Chloropurine: Lacks methyl groups, exhibiting higher electrophilicity at C6 compared to 6-Chloro-2,9-dimethyl-9H-purine .

  • 9-Methylpurine: Absence of chlorine reduces susceptibility to nucleophilic substitution, limiting synthetic utility .

  • 8-Bromopurine: Bromine at C8 enhances halogen bonding potential, favoring interactions with biomolecular targets .

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey Characteristics
6-Chloro-2,9-dimethyl-9H-purineCl (C6), CH₃ (C2, N9)Stabilized tautomerism, moderate reactivity
6-Chloro-2-iodo-9-isopropyl-9H-purineI (C2), iPr (N9)Enhanced steric bulk, potential radiopharmaceutical use
9-tert-Butyl-6-chloro-9H-purinet-Bu (N9)Improved solubility in nonpolar solvents

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